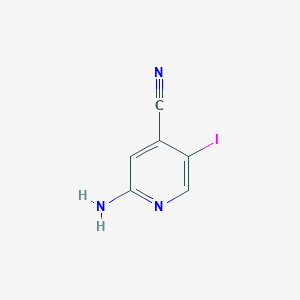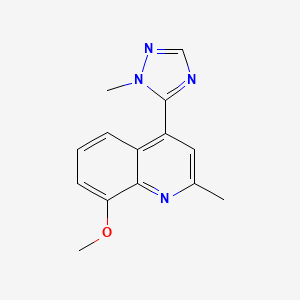
2-Amino-5-iodoisonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-iodoisonicotinonitrile is an organic compound with the molecular formula C6H4IN3. It is a white crystalline solid that is stable at room temperature.
Métodos De Preparación
The synthesis of 2-Amino-5-iodoisonicotinonitrile typically involves the iodination of 2-aminoisonicotinonitrile. One common method includes the reaction of 2-aminoisonicotinonitrile with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves the use of standard organic synthesis techniques, including purification by recrystallization or chromatography .
Análisis De Reacciones Químicas
2-Amino-5-iodoisonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Aplicaciones Científicas De Investigación
2-Amino-5-iodoisonicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential antimicrobial and anticancer properties.
Material Science: It is used in the preparation of materials with specific electronic and optical properties, such as nonlinear optical materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-iodoisonicotinonitrile depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific derivative or application .
Comparación Con Compuestos Similares
2-Amino-5-iodoisonicotinonitrile can be compared with other similar compounds such as:
2-Amino-5-iodobenzonitrile: This compound has a similar structure but lacks the isonicotinonitrile moiety.
2-Amino-5-nitroisonicotinonitrile: This compound has a nitro group instead of an iodine atom, which can lead to different reactivity and applications.
2-Amino-5-bromoisonicotinonitrile: Similar to the iodo derivative, but with a bromine atom, which can affect its reactivity and the types of reactions it undergoes.
Propiedades
Fórmula molecular |
C6H4IN3 |
|---|---|
Peso molecular |
245.02 g/mol |
Nombre IUPAC |
2-amino-5-iodopyridine-4-carbonitrile |
InChI |
InChI=1S/C6H4IN3/c7-5-3-10-6(9)1-4(5)2-8/h1,3H,(H2,9,10) |
Clave InChI |
DUYHEHBIBIOIFW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1N)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[1-(4-fluorobenzyl)-4-piperidinyl]propanamide](/img/structure/B13355308.png)

![4-((4-Hydroxy-2-oxo-4,6,7,7a-tetrahydro-2H-furo[3,2-c]pyran-7-yl)oxy)-4-oxobutanoic acid](/img/structure/B13355318.png)

![Benzo[d][1,3]dioxol-5-yl 2-(methylthio)nicotinate](/img/structure/B13355335.png)
![6-{3-[(2-Chlorobenzyl)oxy]phenyl}-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355348.png)
![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-bromophenol](/img/structure/B13355358.png)


![6-(5-Bromo-2-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355375.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355380.png)

![3-[(benzylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355382.png)

